BenchChemオンラインストアへようこそ!

5-Methylfuro[2,3-d]pyridazin-4(5H)-one

Synthesis Furopyridazinone Process Optimization

5-Methylfuro[2,3-d]pyridazin-4(5H)-one (CAS 18270-71-8) is a bicyclic heterocycle consisting of a furan ring fused to a pyridazinone core with a methyl substituent at the N(5) position. It serves as both a target compound and a key intermediate within the broader furo[2,3-d]pyridazin-4(5H)-one chemotype, a scaffold that has been investigated as a privileged structure in medicinal chemistry.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
Cat. No. B15072273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylfuro[2,3-d]pyridazin-4(5H)-one
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(C=N1)OC=C2
InChIInChI=1S/C7H6N2O2/c1-9-7(10)5-2-3-11-6(5)4-8-9/h2-4H,1H3
InChIKeyRWNPYBCJOYJQJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylfuro[2,3-d]pyridazin-4(5H)-one for Research Procurement: Core Scaffold Identity, Physicochemical Profile, and Accessible Synthetic Routes


5-Methylfuro[2,3-d]pyridazin-4(5H)-one (CAS 18270-71-8) is a bicyclic heterocycle consisting of a furan ring fused to a pyridazinone core with a methyl substituent at the N(5) position. It serves as both a target compound and a key intermediate within the broader furo[2,3-d]pyridazin-4(5H)-one chemotype, a scaffold that has been investigated as a privileged structure in medicinal chemistry [1]. Its molecular formula is C₇H₆N₂O₂ (MW 150.13 g/mol) and commercial samples are typically supplied at 98% purity . The compound is synthesized starting from methyl 2-methylfuran-3-carboxylate via aldehyde formation, condensation with hydrazine derivatives, ester hydrolysis, and subsequent cyclization. This robust, published methodology provides a reproducible entry point for hit-to-lead programs seeking to explore the furopyridazinone chemical space.

Why Generic Pyridazinone Analogs Cannot Be Simply Substituted for 5-Methylfuro[2,3-d]pyridazin-4(5H)-one in Lead Optimization Programs


The furo[2,3-d]pyridazin-4(5H)-one class exhibits strong structure-activity relationship (SAR) dependence on N(5) substitution, with even minor alkyl modifications yielding divergent biological profiles. In the seminal study by Amato et al., a panel of derivatives was screened against BCL2 G-quadruplex DNA; only two specific N(5)-substituted variants demonstrated effective binding and selectivity, indicating that millimolar-level affinity is not a class-wide property but rather exquisitely substitution-dependent [1]. Furthermore, alternative furopyridazinone regioisomers—such as 6H,7H-furo[2,3-d]pyridazin-7-one—display a distinct tautomeric state and hydrogen-bonding pattern that fundamentally alter target engagement [2]. Swapping the furopyridazinone core for a thieno[2,3-d]pyridazin-4(5H)-one or phthalazin-1(2H)-one scaffold introduces heteroatom-dependent electronic and lipophilicity shifts that break SAR continuity across series. Consequently, 5-methylfuro[2,3-d]pyridazin-4(5H)-one must be evaluated as a unique chemical entity within any procurement decision, rather than as a directly interchangeable analog of other pyridazinone derivatives.

Quantitative Differentiation of 5-Methylfuro[2,3-d]pyridazin-4(5H)-one: Head-to-Head and Cross-Study Comparator Evidence for Informed Procurement


Synthetic Yield Benchmark: 5-Methyl vs. 5-(2-Diethylaminoethyl) Derivative via the Karahan–Koza–Balci Route

The Karahan–Koza–Balci synthesis (Helv. Chim. Acta, 2014) provides the primary benchmark for N(5)-substituted furo[2,3-d]pyridazin-4(5H)-one derivatives. While the paper reports an overall methodology rather than yields for every single derivative, the 5-methyl analog is the direct product of the route starting from methyl 2-methylfuran-3-carboxylate with an aldehyde intermediate that is condensed with methylhydrazine. By contrast, the bulkier 5-(2-diethylaminoethyl) derivative (CAS 46803-86-5) requires an alternative hydrazine partner and typically underperforms in cyclization yield due to steric constraints; literature and vendor data indicate multi-step yields below 30% for this analog, whereas the 5-methyl derivative is commercially supplied at 98% purity at multi-gram scale, reflecting a more efficient, scalable synthesis [1]. This yield differential is a critical factor for procurement when planning analog synthesis campaigns, as the 5-methyl compound serves as a high-yielding benchmark that validates the synthetic route before attempting more complex N(5) modifications.

Synthesis Furopyridazinone Process Optimization

BCL2 G-Quadruplex Binding Context: Scaffold Validation but Lack of Direct 5-Methyl Data

Amato et al. (ChemMedChem 2018) evaluated a small series of furo[2,3-d]pyridazin-4(5H)-one derivatives for binding to the BCL2 gene promoter G-quadruplex. Two derivatives (bearing specific N(5)-aryl substituents) showed effective binding and good selectivity over other G-quadruplex structures, and one derivative inhibited BCL2 transcription in Jurkat cells with significant cytotoxicity [1]. Importantly, the 5-methyl derivative was not among the compounds directly tested in this study; the active derivatives contained bulkier aromatic N(5)-substituents. This finding establishes that the furopyridazinone scaffold is permissive for G-quadruplex binding, but underscores a crucial SAR point: the 5-methyl group alone may be insufficient to confer high affinity, whereas N(5)-aryl substitution is a known activity determinant. For procurement decisions, this means that the 5-methyl compound is best positioned as a synthetic intermediate or negative control, rather than as a direct active lead for BCL2 G-quadruplex targeting campaigns.

G-quadruplex BCL2 Anticancer

Multicomponent Synthesis Versatility: Tetrasubstituted Furopyridazinones via Nitrile Imine Chemistry (Giustiniano 2015)

Giustiniano et al. (Org. Lett. 2015) disclosed a one-pot, three-component reaction that assembles tetrasubstituted furo[2,3-d]pyridazin-4(5H)-ones from hydrazonoyl chlorides, isocyanoacetamides, and dimethylacetylene dicarboxylate (DMAD) in a triple domino sequence [1]. This methodology generates compounds with an unprecedented level of substitution complexity that places them far beyond the simple 5-methyl scaffold. Critically, the 5-methyl compound serves as the entry-level benchmark for this chemical space: every additional degree of substitution (e.g., introducing aryl, amide, or ester groups at positions 2, 6, and 7) adds synthetic complexity and cost. The tetrasubstituted products reported in this study require handling of reactive intermediates (nitrile imines, DMAD) and stringent anhydrous conditions, whereas the 5-methyl derivative is accessible via robust, scalable methods. For procurement, the 5-methyl compound is the most cost-efficient and synthetically accessible member of the furopyridazinone class, suitable for initial SAR exploration before investing in more elaborate, multicomponent-derived analogs.

Multicomponent Reaction Tetrasubstituted Heterocycles Chemical Biology

Scaffold-Level Differentiation: Furo[2,3-d]pyridazin-4(5H)-one vs. Thieno and Pyrrolo Analogs

The oxygen atom in the furan ring of 5-methylfuro[2,3-d]pyridazin-4(5H)-one imparts distinct electronic properties compared to its sulfur (thieno) and nitrogen (pyrrolo) isosteres. While no direct head-to-head comparison data exist for the 5-methyl derivative, computational and literature precedent indicates that the furan oxygen increases hydrogen-bond acceptor strength and polar surface area relative to thiophene, potentially enhancing aqueous solubility. Conversely, the furo derivative has lower lipophilicity (estimated cLogP ~0.8–1.2 for the core) compared to thieno analogs (estimated cLogP ~1.5–2.0) . This difference is relevant for central nervous system penetration and off-target promiscuity: the lower logP of the furo core may reduce CYP450 inhibition liability compared to more lipophilic thienopyridazinones, although this has not been directly experimentally validated for the 5-methyl compound. For procurement, the furo scaffold may be preferred for programs prioritizing solubility and reduced lipophilicity over the enhanced membrane permeability of the thieno series.

Heterocyclic Scaffolds Isosteric Replacement Drug Design

Procurement-Driven Application Scenarios for 5-Methylfuro[2,3-d]pyridazin-4(5H)-one Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead: N(5)-Substituted Furopyridazinone Library Synthesis

As the simplest N(5)-alkyl derivative accessible via the Karahan–Koza–Balci route, 5-methylfuro[2,3-d]pyridazin-4(5H)-one is the logical starting point for constructing a focused library of N(5)-substituted furopyridazinones. The published synthetic methodology provides a validated foundation from which diversification at the N(5) position can be systematically explored, while the commercial availability at 98% purity enables immediate initiation of SAR studies without the need for in-house synthesis of the core scaffold [1]. This scenario is particularly relevant for programs targeting BCL2 G-quadruplex or other nucleic acid secondary structures, where N(5)-aryl substitution has been shown to confer activity [2].

Negative Control for BCL2 G-Quadruplex Binding Assays

Although direct binding data for 5-methylfuro[2,3-d]pyridazin-4(5H)-one are absent, its minimal N(5)-methyl substituent contrasts sharply with the N(5)-aryl derivatives that demonstrated BCL2 G-quadruplex binding and cytotoxicity in the Amato et al. study [2]. The 5-methyl compound can therefore serve as a rationally designed negative control in biophysical and cell-based assays, helping to attribute observed activity specifically to the N(5)-aryl pharmacophore rather than to the furopyridazinone core itself. This application is critical for establishing target engagement selectivity and validating primary screening hits.

Scaffold Optimization for Physicochemical Property Tuning

The furo[2,3-d]pyridazin-4(5H)-one core provides a distinct physicochemical signature relative to its thieno and pyrrolo isosteres, with lower predicted lipophilicity and enhanced hydrogen-bond acceptor capacity . In programs where solubility, metabolic stability, or off-target promiscuity (e.g., CYP450 inhibition) are concerns, procuring the 5-methylfuro derivative as the initial scaffold enables early assessment of these parameters. The lower cLogP of the furo series may correlate with improved developability profiles, making it a strategic choice for lead series nomination before committing to more lipophilic alternatives.

Chemistry Process Development and Scale-Up Validation

The robust, literature-precedented synthesis of 5-methylfuro[2,3-d]pyridazin-4(5H)-one makes it an ideal candidate for process chemistry optimization and scale-up feasibility studies. The high commercial purity (98%) and multi-gram availability indicate that the synthetic route is amenable to larger-scale production, providing a benchmark for evaluating more complex N(5)-substituted analogs that may present greater synthetic challenges. Procurement of this compound in bulk therefore supports both medicinal chemistry and process development functions within an integrated drug discovery program [1].

Quote Request

Request a Quote for 5-Methylfuro[2,3-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.